molecular formula C6H4N2 B14267022 (Prop-1-yn-1-yl)propanedinitrile CAS No. 130575-28-9

(Prop-1-yn-1-yl)propanedinitrile

Katalognummer: B14267022
CAS-Nummer: 130575-28-9
Molekulargewicht: 104.11 g/mol
InChI-Schlüssel: NIDWALYQINGPNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Prop-1-yn-1-yl)propanedinitrile is an organic compound with the molecular formula C₆H₄N₂ It is characterized by the presence of a propynyl group attached to a propanedinitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-1-yn-1-yl)propanedinitrile typically involves the reaction of propargyl bromide with malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:

CH2(CN)2+CH2=CBrCHCH2(CN)2CH2CCH\text{CH}_2(\text{CN})_2 + \text{CH}_2=\text{CBr}-\text{CH} \rightarrow \text{CH}_2(\text{CN})_2-\text{CH}_2-\text{C} \equiv \text{CH} CH2​(CN)2​+CH2​=CBr−CH→CH2​(CN)2​−CH2​−C≡CH

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(Prop-1-yn-1-yl)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines derived from the reduction of nitrile groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Prop-1-yn-1-yl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with propargylamine moieties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Prop-1-yn-1-yl)propanedinitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propargylamine: Contains a propargyl group and is used in the synthesis of pharmaceuticals.

    Malononitrile: A precursor in the synthesis of (Prop-1-yn-1-yl)propanedinitrile and other nitrile-containing compounds.

    Propargyl bromide: Used as a reagent in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to its combination of a propynyl group and two nitrile groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

130575-28-9

Molekularformel

C6H4N2

Molekulargewicht

104.11 g/mol

IUPAC-Name

2-prop-1-ynylpropanedinitrile

InChI

InChI=1S/C6H4N2/c1-2-3-6(4-7)5-8/h6H,1H3

InChI-Schlüssel

NIDWALYQINGPNX-UHFFFAOYSA-N

Kanonische SMILES

CC#CC(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.